molecular formula C6H11N3O B1427055 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1328640-82-9

5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No. B1427055
M. Wt: 141.17 g/mol
InChI Key: KJTMKVRSTYLHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238655B2

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with 336a (4.0 g, 23 mmol), Pd/C (1.0 g), and ethanol (100 mL). The mixture was hydrogenated at room temperature for 15 h. It was then filtered and the filtrate was concentrated under reduced pressure to afford 336b as a yellow oil (3.3 g, 99%), which was used in the next step without further purification. MS-ESI: [M+H]+ 142.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[N:8]([CH3:9])[N:7]=[C:6]([N+:10]([O-])=O)[CH:5]=1>[Pd].C(O)C>[CH3:1][O:2][CH2:3][C:4]1[N:8]([CH3:9])[N:7]=[C:6]([NH2:10])[CH:5]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COCC1=CC(=NN1C)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer
FILTRATION
Type
FILTRATION
Details
It was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COCC1=CC(=NN1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.